
Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate is an organic compound that features a benzodioxole ring fused to a cyclohexene ring with an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Cyclohexene Ring Formation: The cyclohexene ring is formed via a Diels-Alder reaction between a diene and a dienophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Various nucleophiles such as amines or alcohols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Different esters, amides
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eutylone: A synthetic cathinone with a benzodioxole ring, known for its stimulant properties.
Methylone: Another synthetic cathinone with similar structural features and pharmacological effects.
Pentylone: Shares structural similarities and is used in similar research contexts.
Uniqueness
Ethyl 2-(2H-1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate is unique due to its specific combination of a benzodioxole ring and a cyclohexene ring with an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
58169-49-6 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
ethyl 2-(1,3-benzodioxol-5-yl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C16H18O4/c1-2-18-16(17)13-6-4-3-5-12(13)11-7-8-14-15(9-11)20-10-19-14/h3,5,7-9,12-13H,2,4,6,10H2,1H3 |
InChI-Schlüssel |
AMWIVMDZDUDPOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC=CC1C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)

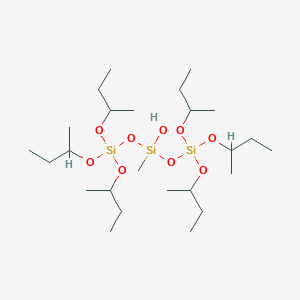
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
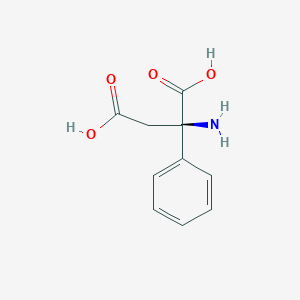
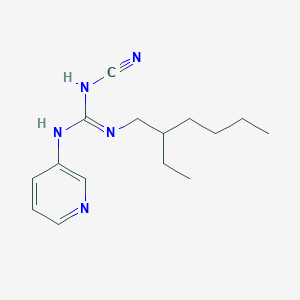
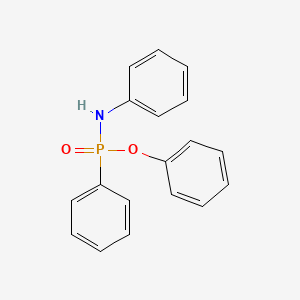

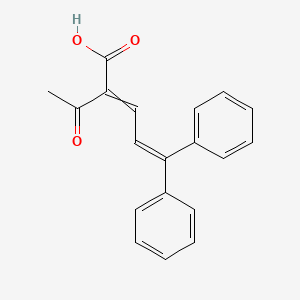

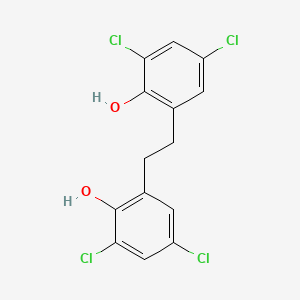
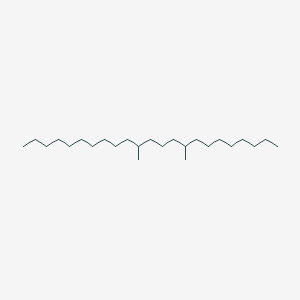
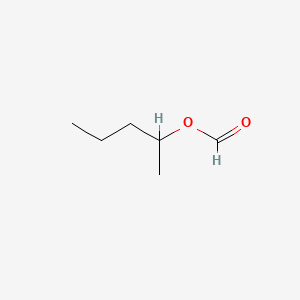
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)
